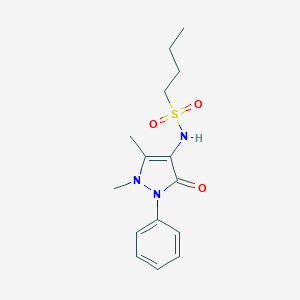

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide” is a chemical compound with the molecular formula C15H21N3O3S . It has a molecular weight of 323.42 . The compound is a white to yellow solid .

Synthesis Analysis

The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is stored at +4°C .科学的研究の応用

Medicinal Chemistry and Drug Design

The compound’s structure suggests potential as a drug candidate. Researchers can explore its interactions with biological targets, predict binding affinities, and optimize its pharmacological properties. Notably, it was docked with Ampicillin-CTX-M-15, showing favorable binding interactions with targeted amino acids . Further studies could focus on specific diseases or pathways.

Coordination Chemistry and Metal Complexes

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide can form transition metal complexes. These complexes have applications in metal ion extraction, spectrophotometric determination, catalysis, and wastewater treatment . Investigating its coordination behavior with different metals could yield valuable insights.

Biochemical Assays and Enzyme Inhibition

Screening this compound against enzymes such as alkaline phosphatase variants (h-TNAP, h-IAP, h-PLAP, h-GCAP) may reveal potential inhibitory effects . Understanding its enzyme-substrate interactions could guide drug development or diagnostic applications.

Supramolecular Chemistry and Crystallography

The compound’s single crystal XRD analysis revealed its supramolecular assembly, stabilized by intermolecular interactions (including H-bonding and π-ring interactions) . Researchers can explore its crystal packing, polymorphism, and crystal engineering aspects.

Organic Synthesis and Heterocyclic Chemistry

Given its unique pyrazole-based structure, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide can serve as a building block for synthesizing diverse heterocyclic compounds. Schiff base derivatives, thiourea derivatives, and other functionalized analogs can be explored .

作用機序

Target of Action

The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide has been shown to interact with a variety of targets. One of the primary targets is the enzyme Ampicillin-CTX-M-15 . This enzyme plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new drug development .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . The compound fits into a specific site on the target enzyme, similar to a key fitting into a lock . This interaction can inhibit the function of the enzyme, leading to a decrease in bacterial resistance to antibiotics .

Biochemical Pathways

It is known that the inhibition of the target enzyme can disrupt the normal functioning of bacterial cells, leading to their death . This can result in the reduction of bacterial populations and the alleviation of bacterial infections .

Result of Action

The primary result of the compound’s action is the inhibition of the target enzyme, leading to a decrease in bacterial resistance to antibiotics . This can result in the reduction of bacterial populations and the alleviation of bacterial infections .

特性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBCADSLUHHFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B353697.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)

![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)

![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)

![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)

![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)